
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Overview
Description
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (CAS: 94695-50-8) is a fluorinated β-keto ester with the molecular formula C₁₁H₈F₄O₃ and a molecular weight of 264.17 g/mol . It is characterized by a tetrafluorophenyl group attached to a β-keto propanoate backbone. This compound is a critical intermediate in pharmaceutical synthesis, notably for producing levofloxacin derivatives and related fluoroquinolone antibiotics . Its aliases include "ethyl 2,3,4,5-tetrafluorobenzoyl acetate" and "3-oxo-3-(2,3,4,5-tetrafluorophenyl)-propionic acid ethyl ester" .
The compound is commercially available in high purity (≥97%) and is typically stored at room temperature in sealed containers to prevent moisture absorption . Its structural features, including electron-withdrawing fluorine atoms, influence its reactivity in nucleophilic substitutions and catalytic reductions, making it valuable in asymmetric synthesis .
Preparation Methods
Claisen Condensation: A Fundamental Approach
The Claisen condensation is a cornerstone method for synthesizing β-ketoesters, including ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate. This reaction involves the base-catalyzed coupling of two ester molecules, one acting as a nucleophile and the other as an electrophile.
Reaction Mechanism and Conditions
The reaction begins with the deprotonation of an α-hydrogen from the starting ester (e.g., ethyl acetate) by a strong base such as sodium ethoxide (NaOEt), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of a second ester molecule—in this case, a fluorinated aromatic ester—forming a tetrahedral alkoxide intermediate. Subsequent elimination of an alkoxide group yields the β-ketoester product .
Critical Parameters :
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Base : Alkoxide bases (e.g., NaOEt, NaOMe) are preferred due to their ability to generate enolates efficiently.
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Solvent : Anhydrous ethanol or tetrahydrofuran (THF) ensures optimal solubility and minimizes side reactions.
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Temperature : Reflux conditions (70–80°C) accelerate enolate formation and coupling.
Optimization Strategies
A study of analogous β-ketoester syntheses demonstrated that yields exceeding 85% are achievable under optimized Claisen conditions . Key considerations include:
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Stoichiometry : A 2:1 molar ratio of fluorinated aromatic ester to ethyl acetate minimizes diketone byproducts.
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Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%).
Table 1: Claisen Condensation Parameters for β-Ketoester Synthesis
Parameter | Typical Value | Impact on Yield |
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Base | Sodium ethoxide | Essential for enolate generation |
Solvent | Anhydrous ethanol | Prevents hydrolysis |
Reaction Temperature | 78°C (reflux) | Accelerates kinetics |
Reaction Time | 6–8 hours | Maximizes conversion |
Yield | 82–89% | Dependent on purification |
Esterification of 3-Oxo-3-(2,3,4,5-Tetrafluorophenyl)Propanoic Acid
An alternative route involves the direct esterification of 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid with ethanol. This method is particularly useful when the carboxylic acid precursor is readily available.
Acid-Catalyzed Esterification
The reaction employs a Brønsted acid catalyst (e.g., concentrated sulfuric acid) to protonate the carboxylic acid, enhancing its electrophilicity. Ethanol then performs a nucleophilic attack, leading to the formation of the ester bond.
Key Considerations :
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Catalyst Loading : 5–10 mol% H₂SO₄ balances reaction rate and side-product formation.
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Dean-Stark Trap : Removes water to shift equilibrium toward ester formation, achieving >90% conversion.
Limitations and Mitigations
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Fluorine Stability : The electron-withdrawing nature of fluorine atoms can deactivate the aromatic ring, necessitating prolonged reaction times (12–24 hours).
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Side Reactions : Over-esterification or acid degradation is mitigated by controlling temperature (60–70°C) and avoiding excess catalyst.
Industrial-Scale Synthesis and Process Intensification
Industrial production of this compound prioritizes cost efficiency, safety, and scalability.
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. For example, a microreactor operating at 100°C with a residence time of 10 minutes achieves 94% yield .
Catalyst Recycling
Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches, lowering production costs. A pilot study reported consistent yields (>88%) over five cycles without significant catalyst degradation.
Table 2: Industrial vs. Laboratory-Scale Synthesis
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch (round-bottom) | Continuous flow |
Catalyst | Homogeneous (H₂SO₄) | Heterogeneous (Amberlyst) |
Temperature | 70°C | 100°C |
Annual Output | 10–100 g | 1–5 metric tons |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid.
Reduction: Ethyl 3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate serves as a versatile building block in the synthesis of various biologically active compounds. Its applications include:
- Drug Discovery : Researchers utilize this compound to explore its biological activities and identify novel drug candidates. The presence of fluorine atoms can enhance the pharmacokinetic properties of synthesized drugs, making them more effective against specific targets .
- Synthesis of Antifungal Agents : The compound is integral in developing antifungal medications due to its ability to modify the structure of existing antifungal agents to improve efficacy and reduce side effects.
- Anti-inflammatory Drugs : this compound is also investigated for its potential in synthesizing anti-inflammatory drugs. Its unique structure allows for targeted modifications that can lead to enhanced therapeutic profiles.
Recent studies have focused on assessing the biological activities of this compound:
- Antifungal Activity : Preliminary assays indicate that derivatives of this compound exhibit promising antifungal properties against various fungal strains. These findings suggest potential therapeutic applications in treating fungal infections.
- Anti-inflammatory Effects : In vitro studies have shown that compounds derived from this compound can inhibit inflammatory pathways, indicating their potential use in developing anti-inflammatory therapies .
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Medicinal Chemistry | Drug discovery | Building block for antifungal and anti-inflammatory drugs |
Synthesis Methods | Direct and multi-step synthesis | Allows for structural modifications |
Biological Activity | Antifungal and anti-inflammatory studies | Promising results in preliminary assays |
Safety | Irritant | Requires proper handling precautions |
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate involves its interaction with molecular targets through its keto and ester functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate with structurally analogous β-keto esters:
Key Observations :
- Fluorination Impact: The tetrafluorophenyl derivative exhibits enhanced electrophilicity compared to non-fluorinated analogs (e.g., pyridyl or thienyl derivatives), facilitating nucleophilic attacks in coupling reactions .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents (e.g., 106263-53-0) increase steric bulk and lipophilicity, whereas methoxy groups (OCH₃) enhance solubility but reduce stability under acidic conditions .
Physicochemical Properties
- Reactivity : The tetrafluorophenyl derivative undergoes stereoselective bioreduction with enzymes like ChKRED12 (>99% enantiomeric excess), similar to its thienyl analog (KEES) . However, CF₃-substituted analogs show lower catalytic efficiency due to steric hindrance .
- Spectroscopic Data :
Yield Variations :
- Thienyl derivatives (KEES) achieve 76% yield in intermediate steps .
- Tetrafluorophenyl analogs are synthesized in 91% yield under optimized conditions .
Regulatory and Commercial Status
Biological Activity
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrafluorophenyl group and a propanoate backbone, allows it to serve as a versatile building block for the synthesis of various therapeutic agents. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₁H₈F₄O₃
- Molecular Weight : 264.17 g/mol
- CAS Number : 94695-50-8
The presence of a reactive carbonyl group (C=O) and fluorine substitutions enhances its reactivity and interaction with biological targets, making it a candidate for drug development .
Pharmacological Applications
This compound has been investigated for various biological activities:
- Antifungal Activity : The compound has shown promise in the development of antifungal agents due to its ability to inhibit fungal growth through specific biochemical pathways.
- Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Drug Discovery : Its unique structure allows researchers to explore modifications that could lead to novel drug candidates targeting various diseases .
Case Studies and Experimental Data
A series of studies have evaluated the biological activities of this compound:
- Study on Antifungal Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The study highlighted the importance of the tetrafluorophenyl group in enhancing bioactivity.
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory potential of this compound. It was found to inhibit key inflammatory mediators in vitro, suggesting its utility in the management of conditions such as arthritis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Ethyl 2,4,5-trifluorobenzoylacetate | 98349-24-7 | 0.95 | Contains fewer fluorine atoms |
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 | 0.86 | Different alkyl chain |
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 33166-77-7 | 0.84 | Different substitution pattern |
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 | 0.83 | Variation in fluorine position |
Ethyl 3-(2-fluorophenyl)-3-oxo-propionate | 1479-24-9 | 0.82 | Fewer fluorine substitutions |
This table illustrates how this compound stands out due to its unique arrangement of fluorine atoms and its specific propanoate structure .
Safety and Toxicology
This compound has been classified with certain safety concerns:
- Irritant Properties : It is classified as an irritant to skin and eyes (Category 2), necessitating careful handling in laboratory settings .
- Occupational Exposure Limits : The compound has an occupational exposure banding indicating a need for protective measures during handling due to potential respiratory tract irritation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, and how can reaction yields be optimized?
The compound is typically synthesized via Claisen condensation between ethyl esters and fluorinated aromatic ketones. For example, a related synthesis of ethyl 3-oxo-3-(4-pyridyl)propanoate achieved an 86% yield using ethyl isonicotinate and ethyl acetate under basic conditions . Optimization strategies include:
- Controlling reaction pH (e.g., using NaOEt as a base).
- Temperature modulation (reflux in anhydrous solvents like THF).
- Purification via column chromatography or recrystallization. Side products, such as diketone byproducts, can be minimized by stoichiometric control of reactants .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR can confirm the keto-ester moiety and tetrafluorophenyl group. For example, the carbonyl resonance typically appears at ~170–175 ppm in C NMR .
- X-ray Crystallography : Programs like SHELX (e.g., SHELXL) are used for small-molecule refinement. Crystallographic data resolve bond lengths and angles, critical for verifying the β-ketoester structure and fluorinated aromatic geometry .
Q. What are the key physical properties (e.g., boiling point, vapor pressure) relevant to experimental design?
The compound has a boiling point of 286.7°C at 760 mmHg and a vapor pressure of 0.00259 mmHg at 25°C . These properties influence:
- Solvent selection (high-boiling solvents like DMF or DMSO for reactions above 150°C).
- Storage conditions (sealed containers to prevent moisture absorption and degradation).
- Safety protocols (use of fume hoods due to low but non-negligible vapor pressure) .
Q. What handling and storage precautions are recommended for this compound?
- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the ester group.
- Handling : Use chemical-resistant gloves (nitrile) and avoid skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can stereoselective biocatalysis be applied to synthesize chiral derivatives of this compound?
Short-chain dehydrogenases/reductases (e.g., ChKRED12) can catalyze enantioselective reductions of β-ketoesters. For a structurally similar compound (ethyl 3-oxo-3-(2-thienyl)propanoate), ChKRED12 achieved >99% enantiomeric excess (ee) for the (S)-enantiomer when coupled with glucose dehydrogenase for NADPH regeneration . Key parameters:
- pH optimization (7.0–8.0 for enzyme stability).
- Substrate loading (up to 100 g/L demonstrated).
- Temperature (25–37°C for optimal activity).
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitutions?
Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example:
- Analyze electrophilicity of the β-keto carbonyl group.
- Compare fluorinated vs. non-fluorinated aryl groups in directing substituents. Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, validates computational models .
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?
Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism in solution vs. solid-state structures). Methodological approaches include:
- Variable-temperature NMR to detect tautomeric equilibria.
- Hirshfeld surface analysis of crystallographic data to assess intermolecular interactions.
- Cross-validation using IR spectroscopy (C=O stretching frequencies) .
Q. What strategies enable the synthesis of fluorinated analogs with enhanced bioactivity?
- Fluorine Scanning : Replace hydrogen with fluorine at specific positions (e.g., 2,3,4,5-tetrafluoro vs. 2,4,5-trifluoro) to modulate electronic effects.
- Structure-Activity Relationship (SAR) : Test derivatives in enzymatic assays (e.g., inhibition of acetylcholinesterase).
- Metabolic Stability : Use F NMR to track degradation in biological matrices .
Q. Methodological Notes
- Data Analysis : For crystallographic refinement, SHELXL’s constraints (e.g., rigid-body refinement) improve accuracy in disordered fluorine positions .
- Biocatalytic Scale-Up : Fed-batch reactors with in situ product removal (ISPR) enhance yield in stereoselective reductions .
- Safety : While not classified as acutely toxic, prolonged exposure requires monitoring via occupational exposure limits (OELs) for fluorinated compounds .
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVJYLIAJHEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344983 | |
Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94695-50-8 | |
Record name | Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94695-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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